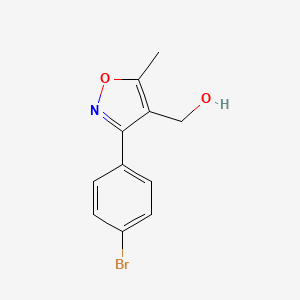

(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)methanol

説明

“(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)methanol” is an isoxazole derivative characterized by a 4-bromophenyl substituent at the 3-position and a hydroxymethyl group at the 4-position of the isoxazole ring. Its molecular formula is C11H10BrNO2, with an average molecular weight of 280.12 g/mol . The compound exhibits a melting point of 168–172°C and has been synthesized via electrochemical multicomponent reactions (MCRs) involving 3-methylbenzaldehyde, 3-(4-bromophenyl)isoxazol-5(4H)-one, and kojic acid under sodium bromide catalysis . Structural validation via X-ray crystallography and spectroscopic methods (NMR, IR) confirms its planar isoxazole core and hydrogen-bonding interactions involving the hydroxymethyl group .

This aligns with the pharmacological relevance of structurally related bromophenyl-isoxazole derivatives .

特性

IUPAC Name |

[3-(4-bromophenyl)-5-methyl-1,2-oxazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-7-10(6-14)11(13-15-7)8-2-4-9(12)5-3-8/h2-5,14H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLMXHCRMTIJBOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=C(C=C2)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801247023 | |

| Record name | 3-(4-Bromophenyl)-5-methyl-4-isoxazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801247023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159981-17-5 | |

| Record name | 3-(4-Bromophenyl)-5-methyl-4-isoxazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159981-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Bromophenyl)-5-methyl-4-isoxazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801247023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis of Methyl 2-(4-bromophenyl)acetate

- Starting Material: p-Bromophenylacetic acid.

- Method: Catalytic esterification with methanol in the presence of a solid acid catalyst under reflux.

- Conditions: Reflux for 5–6 hours with stirring.

- Work-up: Cooling to below 30 °C, filtration to recover catalyst, distillation under reduced pressure to remove methanol.

- Yield: Approximately 94–95% based on p-bromophenylacetic acid.

Formation of Bromophenyl Malonate or Related Esters

- Reagents: Sodium methoxide in methanol, dimethyl carbonate.

- Conditions: Stirring under nitrogen atmosphere, heating to 70–80 °C for 4–8 hours.

- Purpose: To form malonate derivatives or related intermediates that facilitate subsequent cyclization.

Cyclization to Isoxazole Core

While detailed protocols specifically for the isoxazole ring formation in (3-(4-Bromophenyl)-5-methylisoxazol-4-yl)methanol are scarce, general synthetic principles for isoxazole rings involve:

- 1,3-Dipolar cycloaddition between nitrile oxides and alkynes or alkenes.

- Condensation reactions of hydroxylamine derivatives with β-diketones or β-ketoesters.

For the 5-methyl substitution, methyl-substituted precursors or methylation steps during ring closure are employed.

Introduction of Hydroxymethyl Group at 4-Position

The hydroxymethyl group can be introduced by:

- Reduction of aldehyde or ester functionalities at the 4-position of the isoxazole ring.

- Use of reagents such as sodium borohydride or lithium aluminum hydride for selective reduction.

- Alternatively, direct substitution reactions on a suitable leaving group precursor at the 4-position.

Representative Preparation Method (Adapted from Related Pyrimidine Synthesis)

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | p-Bromophenylacetic acid + solid acid catalyst + methanol, reflux 5–6 h | Esterification to methyl 2-(4-bromophenyl)acetate | 94–95 |

| 2 | Sodium methoxide + methanol + dimethyl carbonate, 70–80 °C, 4–8 h, N2 atmosphere | Formation of malonate intermediate | Not specified |

| 3 | Formamidine hydrochloride, 20–30 °C, 15–17 h | Cyclization to heterocyclic intermediate | ~92 |

| 4 | Phosphorus oxychloride + toluene + N,N-dimethylaniline, 35–105 °C, 3–5 h | Chlorination to 5-(4-bromophenyl)-4,6-dichloropyrimidine | 85–86 |

Note: This table is adapted from synthesis of related bromophenyl heterocycles and demonstrates typical reaction conditions and yields.

Analytical Data Supporting Synthesis

- Mass Spectrometry (MS): Characteristic molecular ion peaks confirm product formation (e.g., m/z 269.0 [M+H]+ for related intermediates).

- Nuclear Magnetic Resonance (NMR): Proton NMR signals consistent with aromatic protons and methyl/isoxazole ring protons.

- Melting Points: Sharp melting points (e.g., 178–180 °C for intermediates) indicate purity.

- Chromatography: Purification by recrystallization or column chromatography ensures isolation of desired product.

Research Findings and Optimization Notes

- Catalyst choice: Solid acid catalysts improve esterification efficiency and catalyst recovery.

- Reaction atmosphere: Nitrogen atmosphere prevents oxidation during sensitive steps.

- Temperature control: Precise temperature regulation during cyclization and chlorination steps enhances yield and selectivity.

- Work-up procedures: Use of hydrophobic solvents (e.g., toluene) and aqueous washes facilitate purification.

- Yields: Multi-step synthesis achieves overall yields around 70–85%, depending on step optimization.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | p-Bromophenylacetic acid | Commercially available |

| Esterification | Methanol, solid acid catalyst, reflux 5–6 h | High yield, catalyst recovery |

| Malonate formation | Sodium methoxide, dimethyl carbonate, 70–80 °C, N2 | Intermediate for cyclization |

| Cyclization | Formamidine hydrochloride, 20–30 °C, 15–17 h | Formation of heterocyclic ring |

| Chlorination | POCl3, toluene, N,N-dimethylaniline, 35–105 °C | Final functionalization |

| Purification | Recrystallization, filtration, solvent extraction | Ensures product purity |

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds containing isoxazole moieties exhibit significant antimicrobial properties. The presence of the bromophenyl group in (3-(4-Bromophenyl)-5-methylisoxazol-4-yl)methanol enhances its interaction with microbial targets, potentially leading to the development of new antimicrobial agents. Studies have shown that derivatives of isoxazole can inhibit bacterial growth, making this compound a candidate for further investigation in antibiotic development .

Anti-inflammatory Properties

The compound's structure suggests possible anti-inflammatory effects. Isoxazole derivatives have been reported to modulate inflammatory pathways, which can be beneficial in treating conditions like arthritis and other inflammatory diseases. Preliminary studies indicate that this compound may inhibit pro-inflammatory cytokines, warranting further exploration in clinical settings .

Neuroprotective Effects

Recent investigations into neuroprotective agents have highlighted the potential of isoxazole derivatives in treating neurodegenerative diseases. The ability of this compound to cross the blood-brain barrier could make it a valuable candidate for research aimed at conditions such as Alzheimer’s disease and Parkinson’s disease .

Materials Science

Polymer Chemistry

In materials science, this compound can serve as a building block for synthesizing new polymers with enhanced properties. The incorporation of isoxazole units into polymer chains can improve thermal stability and mechanical strength. Research on polymer composites indicates that adding this compound can significantly enhance the material's performance under various conditions .

Dyes and Pigments

Due to its unique chromophoric properties, this compound can be explored as a dye or pigment in textiles and coatings. Its stability and colorfastness make it an attractive option for applications requiring durable coloration .

Analytical Chemistry

Analytical Reagents

This compound can be utilized as an analytical reagent in various chemical assays. Its ability to form complexes with metal ions allows it to serve as a colorimetric indicator, facilitating the detection of specific ions in solution. This application is particularly relevant in environmental monitoring and quality control processes .

Chromatography Applications

In chromatographic techniques, this compound can be employed as a stationary phase or modifier to enhance separation efficiency. Its unique chemical properties enable better retention and resolution of analytes during chromatographic analysis .

作用機序

The mechanism of action of (3-(4-Bromophenyl)-5-methylisoxazol-4-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl group can enhance its binding affinity to certain targets, while the isoxazole ring can contribute to its overall stability and bioavailability.

類似化合物との比較

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of “(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)methanol” and analogous compounds:

Key Observations :

- Ring System Differences: Replacement of the isoxazole ring with oxadiazole (e.g., ) or oxazole (e.g., ) alters electronic properties and hydrogen-bonding capacity.

- Substituent Effects : The hydroxymethyl group in the target compound facilitates hydrogen bonding, critical for crystal packing and target binding (e.g., COX-2 interactions) . In contrast, halogenated alkoxy groups (e.g., difluoromethoxy in ) enhance lipophilicity, improving membrane permeability .

Key Insights :

- Anti-Inflammatory Potential: The target compound’s hydroxymethyl group may mimic polar groups in NSAIDs (e.g., indomethacin), though its experimental efficacy remains unvalidated . In contrast, oxadiazole derivatives (e.g., ) show 59.5–61.9% inhibition in vivo, comparable to indomethacin (64.3%) .

- Role of Halogenation : Bromine’s electron-withdrawing effect enhances stability and target affinity relative to chlorine . For example, trifluoromethoxy-substituted isoxazoles (e.g., ) exhibit potent anticancer activity due to enhanced metabolic resistance.

Crystallographic and Hydrogen-Bonding Analysis

- Target Compound : X-ray analysis reveals intermolecular O–H···O hydrogen bonds between the hydroxymethyl group and carbonyl oxygen of adjacent molecules, forming a 2D network .

- Isostructural Analogs : Compounds like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl)thiazole exhibit identical crystal packing despite halogen substitutions, highlighting the dominance of hydrogen-bonding motifs over halogen type .

生物活性

(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)methanol is a compound belonging to the isoxazole family, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a bromophenyl group and a hydroxymethyl group attached to the isoxazole ring. This unique combination of functional groups may enhance its reactivity and biological activity compared to other isoxazole derivatives.

Antimicrobial Activity

Research indicates that derivatives of isoxazole, including this compound, exhibit significant antimicrobial properties. A study highlighted the antimicrobial efficacy against various bacterial strains, showing promising results:

| Compound | Target Bacteria | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| This compound | E. coli | 7.812 | 21 |

| This compound | S. aureus | 16.0 | 18 |

| This compound | C. albicans | 31.125 | 18 |

These findings suggest that this compound could serve as a lead in developing new antimicrobial agents .

Anti-inflammatory and Anticancer Properties

Isoxazole derivatives are also being investigated for their anti-inflammatory and anticancer activities. The mechanism of action may involve modulation of signaling pathways related to inflammation and cancer cell proliferation.

A study focusing on similar compounds demonstrated that certain isoxazole derivatives inhibited cancer cell growth by inducing apoptosis and disrupting microtubule assembly, which are critical processes in cancer progression .

The biological activity of this compound likely involves interactions with specific molecular targets such as enzymes or receptors. The presence of the bromine atom may enhance lipophilicity and cellular uptake, while the hydroxymethyl group could facilitate hydrogen bonding with biological macromolecules .

Case Study 1: Antimicrobial Screening

In a comprehensive screening of various isoxazole derivatives, this compound was evaluated alongside other compounds for its antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited superior activity against E. coli and C. albicans, making it a candidate for further development .

Case Study 2: Cytotoxicity Assessment

Another study assessed the cytotoxic effects of isoxazole derivatives on human cancer cell lines. The results showed that compounds with similar structures to this compound induced significant apoptosis in breast cancer cells at micromolar concentrations, suggesting potential therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. How can the synthesis of (3-(4-Bromophenyl)-5-methylisoxazol-4-yl)methanol be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via cyclization reactions using phosphorus oxychloride (POCl₃) as a key reagent. For example, refluxing intermediates like N-(1-aryl-1-oxopropan-2-yl)-4-(4-bromophenylsulfonyl)benzamides in POCl₃ for 4 hours, followed by vacuum evaporation, ice-water quenching, and extraction with dichloromethane (CH₂Cl₂). Purification via recrystallization from ethanol yields colorless crystals . Optimize reaction time, stoichiometry, and solvent selection to improve yield.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- IR Spectroscopy : Identify key functional groups (e.g., C=N stretch near 1600 cm⁻¹, aromatic C=C near 1480–1545 cm⁻¹) .

- NMR : Analyze proton environments (e.g., methyl groups at δ ~2.5 ppm, aromatic protons from the bromophenyl ring at δ ~7.3–7.8 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., m/z 700 [M+H]⁺ for derivatives) . Cross-validate with elemental analysis (C, H, N percentages) .

Q. How should researchers address discrepancies in melting points or spectral data across different batches?

- Methodological Answer :

- Reproducibility Checks : Repeat synthesis under controlled conditions (e.g., solvent purity, cooling rates).

- Purity Analysis : Use HPLC to detect impurities or polymorphs. For example, reports mp variations (72°C vs. 61–63°C) for structurally similar brominated isoxazoles, suggesting potential polymorphism .

- Validation Tools : Compare data with crystallographic results (e.g., SHELXL-refined structures) to confirm molecular conformation .

Advanced Research Questions

Q. What steps are critical for X-ray crystallographic analysis and structure validation of this compound?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo/Kα radiation.

- Refinement : Employ SHELXL for small-molecule refinement, checking for twinning with SHELXD .

- Validation : Use checkCIF/PLATON to validate geometry (e.g., bond angles, R-factor consistency). For example, reports R = 0.048 and wR = 0.158 for a bromophenyl triazole derivative .

- Visualization : Generate ORTEP diagrams (ORTEP-III) to illustrate thermal ellipsoids and molecular packing .

Q. How can computational methods predict the reactivity of the methanol group in this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry using Gaussian/B3LYP/6-31G(d) to compute frontier orbitals (HOMO-LUMO gaps) and electrostatic potential maps. demonstrates DFT studies on isoxazole derivatives to predict regioselectivity .

- Molecular Dynamics : Simulate solvation effects (e.g., methanol-water interactions) using AMBER or GROMACS.

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

- Methodological Answer :

- Derivatization : Modify the methanol group to esters or ethers (e.g., phosphorylation) and assess bioactivity changes. highlights phosphonate derivatives with potential pharmacological relevance .

- Biological Assays : Test cytotoxicity (e.g., MTT assays) or enzyme inhibition (e.g., sulfonamide-targeted pathways, as in ) .

- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., dihydrofolate reductase for sulfonamide analogs) .

Data Contradiction Analysis

Q. How should conflicting spectral data (e.g., unexpected NMR peaks) be resolved?

- Methodological Answer :

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to assign ambiguous signals.

- Variable Temperature NMR : Detect dynamic processes (e.g., rotamers) causing signal splitting.

- Cross-Validation : Compare with analogous compounds (e.g., ’s IR data for methylsulfanyl-benzoxazepines) .

Q. What experimental strategies mitigate challenges in crystallizing brominated isoxazole derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。